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For Immediate Release

This technical guide provides an in-depth analysis of the off-target effects of BIBF 1202, the

primary active metabolite of the multi-targeted tyrosine kinase inhibitor, nintedanib (BIBF 1120).

Designed for researchers, scientists, and professionals in drug development, this document

compiles available quantitative data, details relevant experimental methodologies, and

visualizes key signaling pathways and workflows to offer a comprehensive understanding of the

pharmacological profile of BIBF 1202 beyond its intended targets.

Introduction to BIBF 1202
BIBF 1202 is the main metabolite of nintedanib, formed through esterase-mediated cleavage of

its methyl ester group. Nintedanib is a potent inhibitor of vascular endothelial growth factor

receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth

factor receptors (PDGFR). While BIBF 1202 is considered an active metabolite, its potency and

selectivity profile differ from the parent compound. Understanding the off-target interactions of

BIBF 1202 is crucial for a complete assessment of the safety and efficacy profile of nintedanib,

as the metabolite is present in significant concentrations in plasma.

Kinase Inhibition Profile of BIBF 1202
While a comprehensive kinase panel screen for BIBF 1202 is not as widely published as for its

parent compound, nintedanib, available data indicates a similar but less potent inhibitory
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profile. The following table summarizes the known kinase inhibition data for BIBF 1202, with

comparative data for nintedanib provided for context.

Target Kinase
BIBF 1202
IC50 (nM)

Nintedanib
IC50 (nM)

Fold
Difference
(approx.)

Reference

VEGFR2 62 13 4.8x [1]

PDGFRα - 59 265x (cell-based) [2]

PDGFRβ - 65 607x (cell-based) [2]

Note: Fold differences for PDGFRα and PDGFRβ are based on in vivo cellular activity and not

direct IC50 comparisons.

A broader screen of nintedanib revealed its interaction with other kinases, including members

of the Src family (Lck, Lyn, Src) and Flt-3.[3] It is plausible that BIBF 1202 may interact with

these kinases as well, albeit with lower affinity.

Non-Kinase Off-Target Interactions
Beyond kinase inhibition, BIBF 1202 has been shown to interact with other proteins, notably

drug transporters. These interactions can influence the pharmacokinetics and potential for

drug-drug interactions of nintedanib.

Off-Target Protein Interaction Type IC50 / Effect Reference

OATP1B1 Substrate - [4]

OATP2B1 Substrate - [4]

UGT2B7 Weak Inhibitor >200 µM [3]

Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches related to the

investigation of BIBF 1202, the following diagrams have been generated using the DOT
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Primary signaling pathways targeted by Nintedanib and its metabolite BIBF 1202.
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A generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are fundamental in determining the inhibitory activity of a

compound against a specific kinase. A common method is a mobility shift assay or a

competition binding assay such as KINOMEscan®.

Objective: To determine the half-maximal inhibitory concentration (IC50) of BIBF 1202 against a

panel of purified kinases.

Materials:

Purified recombinant kinases
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Specific peptide substrates for each kinase

Adenosine-5'-triphosphate (ATP)

BIBF 1202 stock solution (typically in DMSO)

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Detection reagents (e.g., phosphospecific antibodies, fluorescent labels)

Microplates (e.g., 384-well)

Procedure:

Compound Preparation: A serial dilution of BIBF 1202 is prepared in the assay buffer.

Reaction Mixture: The purified kinase, its specific substrate, and ATP are combined in the

wells of a microplate.

Incubation: The serially diluted BIBF 1202 is added to the reaction mixture, and the plate is

incubated at a controlled temperature (e.g., room temperature or 30°C) for a defined period

(e.g., 60 minutes).

Detection: The reaction is stopped, and the extent of substrate phosphorylation is measured.

This can be achieved through various methods, including:

ELISA-based: Using a phosphospecific antibody to detect the phosphorylated substrate.

Fluorescence/Luminescence-based: Using labeled ATP or substrates where the signal

changes upon phosphorylation.

Mobility Shift Assay: Separating the phosphorylated and non-phosphorylated substrate

based on charge differences.

Data Analysis: The signal from each concentration of BIBF 1202 is measured and compared

to a control (no inhibitor). The data is then plotted as percent inhibition versus log

concentration of BIBF 1202, and the IC50 value is determined using a non-linear regression

analysis.
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Transporter Substrate Assay (e.g., for OATP1B1)
Cell-based transporter assays are used to determine if a compound is a substrate of a specific

transporter protein.

Objective: To determine if BIBF 1202 is a substrate for the OATP1B1 transporter.

Materials:

HEK293 or CHO cells stably transfected with the gene for OATP1B1.

Wild-type (non-transfected) cells as a control.

BIBF 1202.

A known inhibitor of OATP1B1 (e.g., rifampicin).

Cell culture medium and buffers.

LC-MS/MS for quantification of BIBF 1202.

Procedure:

Cell Seeding: OATP1B1-expressing cells and wild-type cells are seeded in parallel in multi-

well plates and grown to confluence.

Uptake Experiment: The cell monolayers are washed and incubated with a solution

containing BIBF 1202 for a specific time at 37°C.

Inhibition Control: In a separate set of wells with OATP1B1-expressing cells, the uptake of

BIBF 1202 is measured in the presence of a known OATP1B1 inhibitor.

Cell Lysis and Analysis: After the incubation period, the cells are washed to remove

extracellular BIBF 1202, and then lysed. The intracellular concentration of BIBF 1202 is

quantified using LC-MS/MS.

Data Analysis: The uptake of BIBF 1202 in the OATP1B1-expressing cells is compared to the

uptake in the wild-type cells. A significantly higher uptake (typically >2-fold) in the transfected
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cells suggests that BIBF 1202 is a substrate. A significant reduction in uptake in the

presence of the known inhibitor further confirms this finding.

Conclusion
The available data indicates that BIBF 1202, the primary active metabolite of nintedanib,

exhibits a multi-kinase inhibitory profile that is qualitatively similar but quantitatively less potent

than its parent compound. Its most notable kinase interaction is the inhibition of VEGFR2 with

an IC50 of 62 nM.[1] Beyond kinases, BIBF 1202 has been identified as a substrate for the

drug transporters OATP1B1 and OATP2B1, an important consideration for potential drug-drug

interactions.[4] Further comprehensive kinase screening of BIBF 1202 would be beneficial to

fully elucidate its off-target profile and contribute to a more complete understanding of the

overall pharmacological effects of nintedanib. This guide provides a foundational overview for

researchers and drug development professionals investigating the nuanced activity of this

significant metabolite.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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